molecular formula C19H18ClN3O2S B2572740 6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897470-99-4

6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2572740
CAS No.: 897470-99-4
M. Wt: 387.88
InChI Key: QNWOSTDQMCAYNY-UHFFFAOYSA-N
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Description

6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with a chloro group and a piperazine moiety linked to a methoxybenzoyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Chloro Group: Chlorination of the benzothiazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 1-(4-methoxybenzoyl)piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole: Lacks the chloro group but has similar structural features.

    6-chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of both the chloro and methoxybenzoyl groups, which may contribute to its distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-25-15-5-2-13(3-6-15)18(24)22-8-10-23(11-9-22)19-21-16-7-4-14(20)12-17(16)26-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWOSTDQMCAYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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